molecular formula C6H5NO4S B15234010 5-Methyl-3-nitrothiophene-2-carboxylic acid

5-Methyl-3-nitrothiophene-2-carboxylic acid

Cat. No.: B15234010
M. Wt: 187.18 g/mol
InChI Key: ISTKGEQGXCFCQU-UHFFFAOYSA-N
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Description

5-Methyl-3-nitrothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a methyl group, a nitro group, and a carboxylic acid group. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitrothiophene-2-carboxylic acid typically involves nitration and carboxylation reactions. One common method includes the nitration of methyl-3-hydroxythiophene-2-carboxylate using fuming nitric acid and sulfuric acid at low temperatures . The resulting nitro compound is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale nitration and carboxylation processes, utilizing robust reaction conditions and catalysts to ensure high yields and purity. Specific details on the industrial production of this compound are less documented but likely follow similar methodologies used for other thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Scientific Research Applications

5-Methyl-3-nitrothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitrothiophene-2-carboxylic acid is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various molecular targets, including proteins and nucleic acids .

Comparison with Similar Compounds

  • 2-Methyl-3-nitrothiophene-5-carboxylic acid
  • 5-Nitrothiophene-2-carboxylic acid
  • Methyl-3-hydroxythiophene-2-carboxylate

Comparison: 5-Methyl-3-nitrothiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications due to these structural differences .

Properties

Molecular Formula

C6H5NO4S

Molecular Weight

187.18 g/mol

IUPAC Name

5-methyl-3-nitrothiophene-2-carboxylic acid

InChI

InChI=1S/C6H5NO4S/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

ISTKGEQGXCFCQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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